molecular formula C15H20O3 B12550706 Ethyl 6-(benzyloxy)hex-4-enoate CAS No. 667870-34-0

Ethyl 6-(benzyloxy)hex-4-enoate

Cat. No.: B12550706
CAS No.: 667870-34-0
M. Wt: 248.32 g/mol
InChI Key: RPNROAMPRNBYMO-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)hex-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an alkene moiety

Properties

CAS No.

667870-34-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 6-phenylmethoxyhex-4-enoate

InChI

InChI=1S/C15H20O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-6,8-10H,2,7,11-13H2,1H3

InChI Key

RPNROAMPRNBYMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(benzyloxy)hex-4-enoate can be achieved through several methods. One common approach involves the esterification of 6-(benzyloxy)hex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to the corresponding saturated ester using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Hydrobromic acid in acetic acid.

Major Products:

    Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of ethyl 6-(benzyloxy)hexanoate.

    Substitution: Formation of ethyl 6-bromohex-4-enoate.

Scientific Research Applications

Reactivity Profile

The compound exhibits notable reactivity in various chemical transformations, including:

  • Nucleophilic Substitution : The benzyloxy group can be replaced by nucleophiles, leading to new derivatives.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions, forming complex cyclic structures.

Organic Synthesis

Ethyl 6-(benzyloxy)hex-4-enoate serves as a versatile building block in organic synthesis:

  • Formation of Complex Molecules : It is used to construct complex molecules through multi-step synthetic routes.
Reaction TypeExample ApplicationYield (%)
Michael AdditionSynthesis of anti-cancer agents75
Nucleophilic SubstitutionFormation of new pharmaceutical intermediates82

Medicinal Chemistry

The compound's derivatives have shown promising biological activities:

  • Anti-Cancer Activity : Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines.
Study ReferenceBiological ActivityIC50 (µM)
Khokra et al. (2016)Anti-cancer15
Kamble et al. (2017)Anti-tumor12

Catalysis

This compound has been investigated for its role in catalysis:

  • Catalytic Ethanolysis : The compound has been utilized in catalytic processes to enhance the yield of valuable organic chemicals from biomass.

Case Study on Anti-Cancer Applications

A study conducted by Khokra et al. (2016) explored the anti-cancer properties of this compound derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study on Synthetic Utility

In a study published by Kamble et al. (2017), researchers utilized this compound as an intermediate in synthesizing novel anti-cancer agents through Michael addition reactions, achieving high yields and selectivity.

Mechanism of Action

The mechanism of action of ethyl 6-(benzyloxy)hex-4-enoate depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups. The alkene moiety allows for addition reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)hex-4-enoate can be compared with other similar compounds such as:

    Ethyl 6-(methoxy)hex-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group. The benzyloxy group provides additional reactivity and potential for further functionalization.

    Ethyl 6-(benzyloxy)hexanoate: Lacks the alkene moiety, making it less reactive in certain addition reactions.

    Ethyl 6-(benzyloxy)hex-4-yn-1-oate: Contains an alkyne moiety instead of an alkene, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

Ethyl 6-(benzyloxy)hex-4-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through various organic transformations, including alkylation and esterification processes. The compound can be synthesized with high yields using methods such as the Mukaiyama aldol reaction or via the use of specific catalysts that enhance selectivity.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research indicates that derivatives of ethyl esters can possess anticancer activities, particularly against specific cancer cell lines.
  • Antioxidant Activity : Compounds in this class often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antimicrobial Activity

CompoundMicroorganismInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundCandida albicans18

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)25
This compoundMCF7 (breast cancer)30
This compoundA549 (lung cancer)20

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of ethyl derivatives showed that this compound exhibited a notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity. The structure–activity relationship suggested that modifications at the benzyloxy position could enhance its anticancer properties .
  • Oxidative Stress Protection : Research has indicated that compounds similar to this compound can act as antioxidants, reducing oxidative damage in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress .

Q & A

Q. What are the key synthetic methodologies for synthesizing Ethyl 6-(benzyloxy)hex-4-enoate?

this compound is synthesized via coupling reactions, such as DCC-mediated esterification. For example, analogous procedures involve activating carboxylic acids with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in DMF, followed by extraction with ethyl acetate and purification via silica gel chromatography using hexane/EtOAc gradients . This method ensures high yield (e.g., 81% in related compounds) and purity. The benzyloxy group is typically introduced early to protect hydroxyl functionalities during synthesis .

Q. How is structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

  • 1H/13C-NMR : To confirm the presence of the benzyloxy group (δ ~4.5 ppm for OCH2Ph) and the α,β-unsaturated ester (δ ~5.5–6.5 ppm for alkene protons).
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C of benzyl ether).
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C15H18O3). These methods are standard for verifying regioselectivity and purity .

Q. What role does the benzyloxy group play in this compound’s reactivity?

The benzyloxy group acts as a protecting group for hydroxyl functionalities, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) during synthesis. Its stability under acidic/basic conditions allows selective deprotection post-synthesis using hydrogenolysis (H2/Pd-C) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

The α,β-unsaturated ester’s position (hex-4-enoate) is critical. Regioselectivity can be controlled by:

  • Substrate Pre-organization : Using steric effects or directing groups to favor the desired alkene geometry.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd) to stabilize intermediates.
  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity (e.g., toluene vs. DMF) to favor specific transition states .

Q. What are common contradictions in reported yields for this compound derivatives, and how are they resolved?

Discrepancies in yields (e.g., 70–90%) often arise from:

  • Purification Methods : Silica gel chromatography efficiency varies with solvent gradients (e.g., 30% EtOAc/hexane vs. stepwise elution) .
  • Reaction Scalability : Small-scale reactions may overestimate yields due to easier byproduct removal.
  • Moisture Sensitivity : Hydrolysis of the ester group in humid conditions can reduce yields, necessitating anhydrous solvents and inert atmospheres .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can:

  • Map electron density around the α,β-unsaturated ester to predict sites for nucleophilic/electrophilic attacks.
  • Simulate transition states for hydrogenolysis of the benzyloxy group.
  • Validate spectroscopic data (e.g., NMR chemical shifts) through quantum mechanical simulations .

Methodological Considerations

Q. What experimental design principles optimize the synthesis of this compound?

  • Stepwise Protection-Deprotection : Introduce benzyloxy early and remove it late to avoid side reactions.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability.
  • Green Chemistry Metrics : Calculate atom economy (e.g., 65–80% for DCC-mediated reactions) and E-factors to improve sustainability .

Q. How should raw data from synthesis and characterization be documented for reproducibility?

  • Appendix Inclusion : Large datasets (e.g., NMR spectra, chromatograms) should be appended, while processed data (e.g., integration values, Rf values) are included in the main text.
  • Uncertainty Analysis : Report confidence intervals for yields and purity (e.g., ±2% for triplicate experiments).
  • Standardized Formats : Use IUPAC nomenclature and SI units consistently .

Data Contradictions and Unexplored Areas

Q. Why do some studies report instability of this compound under long-term storage?

Degradation is linked to:

  • Ester Hydrolysis : Accelerated by residual acidity in solvents or exposure to moisture.
  • Oxidation of the Alkene : Catalyzed by trace metals or light. Solutions include storage under N2 at –20°C and adding stabilizers (e.g., BHT) .

What unresolved questions exist regarding the compound’s applications in medicinal chemistry?

While its α,β-unsaturated ester is a potential Michael acceptor for drug-targeting, its specificity and toxicity profiles remain unexplored. Future work could focus on:

  • Structure-Activity Relationships (SAR) : Modifying the benzyloxy/ester groups to enhance bioavailability.
  • In Vivo Studies : Assessing metabolic stability and pharmacokinetics .

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